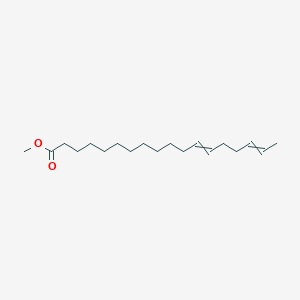
2-Nitrocyclooctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrocyclooctan-1-ol is an organic compound that belongs to the class of nitro alcohols It features a cyclooctane ring with a hydroxyl group (-OH) and a nitro group (-NO2) attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrocyclooctan-1-ol typically involves the nitration of cyclooctanol. This can be achieved by reacting cyclooctanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Nitrocyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Cyclooctanone or cyclooctanoic acid.
Reduction: 2-Aminocyclooctanol.
Substitution: Halogenated cyclooctane derivatives.
科学研究应用
2-Nitrocyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nitro compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Nitrocyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes.
相似化合物的比较
Similar Compounds
2-Nitrocyclohexanol: A similar compound with a six-membered ring instead of an eight-membered ring.
2-Nitrocyclopentanol: A similar compound with a five-membered ring.
2-Nitrocyclododecanol: A similar compound with a twelve-membered ring.
Uniqueness
2-Nitrocyclooctan-1-ol is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs
属性
CAS 编号 |
59550-07-1 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-nitrocyclooctan-1-ol |
InChI |
InChI=1S/C8H15NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8,10H,1-6H2 |
InChI 键 |
UBLSKTKINJJTLC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(C(CC1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


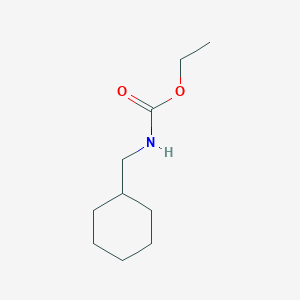
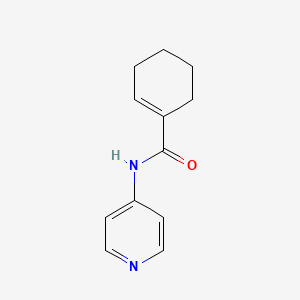

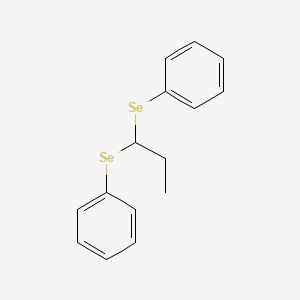
![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
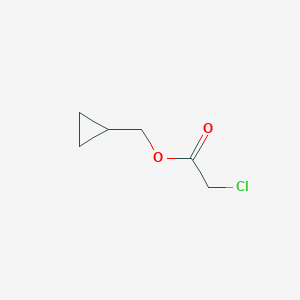
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
